(3E)-5-(4-fluorophenyl)-3-[(3-nitrophenyl)methylidene]furan-2-one
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Overview
Description
(3E)-5-(4-fluorophenyl)-3-[(3-nitrophenyl)methylidene]furan-2-one is a synthetic organic compound characterized by the presence of a furan ring substituted with a fluorophenyl and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-5-(4-fluorophenyl)-3-[(3-nitrophenyl)methylidene]furan-2-one typically involves the condensation of 4-fluorobenzaldehyde with 3-nitrobenzaldehyde in the presence of a base, followed by cyclization to form the furan ring. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(3E)-5-(4-fluorophenyl)-3-[(3-nitrophenyl)methylidene]furan-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Alcohols or amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3E)-5-(4-fluorophenyl)-3-[(3-nitrophenyl)methylidene]furan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism of action of (3E)-5-(4-fluorophenyl)-3-[(3-nitrophenyl)methylidene]furan-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes or receptors in biological systems. The fluorophenyl group may enhance the compound’s binding affinity to its targets, leading to increased potency and efficacy.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzoic acid
- 3-(Trifluoromethyl)benzylamine
Uniqueness
Compared to similar compounds, (3E)-5-(4-fluorophenyl)-3-[(3-nitrophenyl)methylidene]furan-2-one is unique due to the presence of both a fluorophenyl and a nitrophenyl group attached to a furan ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(3E)-5-(4-fluorophenyl)-3-[(3-nitrophenyl)methylidene]furan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10FNO4/c18-14-6-4-12(5-7-14)16-10-13(17(20)23-16)8-11-2-1-3-15(9-11)19(21)22/h1-10H/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFGTATZCWSGCQ-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C=C(OC2=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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